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Compound of Interest

Compound Name: 2,6-Difluoro-4-methoxyaniline

Cat. No.: B139792

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor
(EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-
small cell lung cancer (NSCLC).[1] It is specifically designed to target both EGFR-sensitizing
mutations and the T790M resistance mutation, while showing lower activity against wild-type
EGFR, which contributes to a more favorable toxicity profile.[2] The chemical structure of
Osimertinib is centered on a mono-anilino-pyrimidine scaffold, a privileged structure in kinase
inhibitor design. This document provides detailed protocols for a common synthesis route to
Osimertinib and discusses the application of related aniline precursors in the synthesis of novel
kinase inhibitor scaffolds.

While established synthetic routes for Osimertinib utilize a non-fluorinated aniline core, this
document also addresses the potential application of fluorinated anilines, such as 2,6-Difluoro-
4-methoxyaniline, in the synthesis of new anilinopyrimidine derivatives for drug discovery
research.

Part 1: Established Synthesis of Osimertinib

The synthesis of Osimertinib is a multi-step process. A widely recognized route involves the
initial coupling of a pyrimidine core with an indole moiety, followed by the introduction of the
specific aniline side chain, reduction of a nitro group, and a final acylation step.

Experimental Protocol: A Convergent Synthetic Route
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This protocol outlines a convergent synthesis, which effectively avoids issues of intermediate
degradation and improves efficiency compared to linear synthesis reactions.[1]

Step 1: Synthesis of N-(2-(dimethylamino)ethyl)-5-methoxy-N-methyl-2-nitroaniline

To a solution of 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) in a suitable solvent like
dimethylacetamide (DMAC), add N,N,N'-trimethylethane-1,2-diamine (1.2 eq).

e Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

o Heat the reaction mixture to approximately 95 °C and stir for 12 hours, monitoring completion
by TLC or LC-MS.

» Upon completion, cool the mixture, dilute with water, and extract with an organic solvent
(e.g., ethyl acetate).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the product.

Step 2: Synthesis of N'-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-
N,N-dimethylformimidamide

Dissolve the product from Step 1 (1.0 eq) in toluene.

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

Heat the mixture to reflux and stir for 12 hours.

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude
product, which can be used in the next step without further purification.

Step 3: Synthesis of N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-4-
(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

e To a solution of the product from Step 2 (1.0 eq) in 1-butanol, add 3-(dimethylamino)-1-(1-
methyl-1H-indol-3-yl)prop-2-en-1-one (1.0 eq).

o Heat the reaction mixture to 100 °C and stir for 12 hours.
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e Cool the reaction, and remove the solvent under reduced pressure. The resulting crude
intermediate is carried forward.

Step 4: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-
indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine

Dissolve the nitro-intermediate from Step 3 in ethanol or methanol.

e Add areducing agent, such as Raney Nickel, under a hydrogen atmosphere (or alternatively,
use iron powder in an acidic medium).

 Stir the reaction at room temperature for 4 hours until the reduction of the nitro group is
complete.

« Filter the catalyst (e.g., through Celite) and concentrate the filtrate to yield the aniline
intermediate. This intermediate is highly unstable and should be used immediately.

Step 5: Synthesis of Osimertinib (Final Product)

o Dissolve the aniline product from Step 4 (1.0 eq) in a dry aprotic solvent like
dichloromethane (CH2CI2) or THF and cool the solution to 0-5 °C.

e Add a base, typically triethylamine (TEA) (1.5 eq).

o Slowly add acryloyl chloride (1.1 eq) dropwise while maintaining the low temperature.
 Allow the reaction to warm to room temperature and stir for 3 hours.

e Quench the reaction with water and extract the product with CH2CI2.

e Wash the organic layer with saturated sodium bicarbonate solution and then brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

» Purify the crude product by column chromatography or recrystallization to obtain Osimertinib.

Data Presentation: Reaction Yields
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Visualization: Osimertinib Synthesis Workflow
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Starting Materials

4-Fluoro-2-methoxy-5-nitroaniline

N,N,N'-trimethylethane-1,2-diamine

1-Methyl-1H-indole derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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